Fenpropimorph-d3
Description
Properties
CAS No. |
1292815-71-4 |
|---|---|
Molecular Formula |
C20H33NO |
Molecular Weight |
306.508 |
IUPAC Name |
(2S,6R)-4-[2-[(4-tert-butylphenyl)methyl]-3,3,3-trideuteriopropyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15?,16-,17+/i1D3 |
InChI Key |
RYAUSSKQMZRMAI-ZIDLVMCTSA-N |
SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C |
Synonyms |
(2R,6S)-rel-4-[3-[4-(1,1-Dimethylethyl)phenyl]-2-(methyl-d3)propyl]-2,6-dimethylmorpholine; cis-4-[3-[4-(1,1-Dimethylethyl)phenyl]-2-(methyl-d3)propyl]-2,6-dimethyl-_x000B_morpholine; cis-4-[3-(4-tert-Butylphenyl)-2-(methyl-d3)propyl]-2,6-dimethyl-_x000B_morphol |
Origin of Product |
United States |
Advanced Synthesis and Isotopic Characterization of Fenpropimorph D3 Analogs
Methodologies for Deuterium (B1214612) Incorporation into Fenpropimorph (B1672530)
The synthesis of Fenpropimorph-d3 involves the introduction of three deuterium atoms into the Fenpropimorph molecule. While specific proprietary synthesis methods for commercially available this compound (CAS No. 1292815-71-4) are not publicly detailed, the synthesis can be approached through established deuteration techniques. chemsrc.comscbt.compharmaffiliates.com These methods generally involve either the use of deuterated starting materials or the selective deuteration of the final Fenpropimorph molecule.
Synthetic Routes for Specific Deuteration Patterns
The general synthesis of Fenpropimorph proceeds through the reaction of p-tert-butyl-beta-methylphenylpropanol with an activating agent, followed by reaction with cis-2,6-dimethylmorpholine (B33440). google.com To introduce a d3 label, one of the methyl groups on the morpholine (B109124) ring or the methyl group on the propyl chain could be targeted.
A plausible synthetic strategy for this compound would involve the use of a deuterated precursor. For instance, the synthesis could utilize cis-2,6-dimethylmorpholine where one of the methyl groups is replaced with a trideuteromethyl (-CD3) group. The synthesis of such a deuterated morpholine derivative can be achieved through various methods, including the cyclization of a deuterated diisopropanolamine (B56660) analog. google.comgoogle.com
Alternatively, catalytic H-D exchange reactions on the final Fenpropimorph molecule could be employed. nih.gov This would involve treating Fenpropimorph with a deuterium source, such as D2O, in the presence of a suitable catalyst (e.g., palladium on carbon), to promote the exchange of specific hydrogen atoms with deuterium. nih.gov The reaction conditions would need to be carefully controlled to achieve the desired d3-labeling pattern.
Table 1: Potential Synthetic Precursors for this compound
| Precursor Name | Chemical Formula | Role in Synthesis |
| cis-2,6-Dimethylmorpholine-d3 | C6H10D3NO | Deuterated amine component |
| p-tert-Butyl-beta-methylphenylpropanol | C14H22O | Phenylpropyl component |
| Deuterated p-tert-Butyl-beta-methylphenylpropanol | C14H19D3O | Deuterated phenylpropyl component |
Purification and Isolation Techniques for Deuterated Fenpropimorph
Following the synthesis, the purification of this compound is essential to ensure high isotopic and chemical purity. Standard chromatographic techniques are typically employed for the purification of organic compounds like Fenpropimorph and its deuterated analogs.
High-performance liquid chromatography (HPLC) is a common method for purifying this compound to a high degree of purity, often greater than 95%. massbank.euresearchgate.net Column chromatography using silica (B1680970) gel can also be utilized as a primary purification step to separate the product from unreacted starting materials and byproducts. The choice of solvent system for chromatography would be similar to that used for the unlabeled Fenpropimorph, likely a mixture of non-polar and polar organic solvents. Recrystallization from a suitable solvent is another potential purification step to obtain a crystalline solid product. kg.ac.rs
Spectroscopic Characterization of this compound
The confirmation of successful deuteration and the assessment of isotopic purity are critical steps in the characterization of this compound. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectrometry and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectrometry for Deuteration Confirmation
Proton NMR (¹H NMR) and Deuterium NMR (²H NMR) are powerful tools for confirming the position and extent of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signal corresponding to the protons on the deuterated methyl group would be significantly diminished or absent, depending on the level of deuteration. The integration of the remaining proton signals would be consistent with the d3-labeled structure.
Conversely, the ²H NMR spectrum would show a distinct signal at the chemical shift corresponding to the position of the deuterium atoms, providing direct evidence of deuteration. The chemical shifts in the ¹H NMR spectrum of unlabeled Fenpropimorph can be used as a reference for assigning the signals in the deuterated analog.
Table 2: Theoretical ¹H NMR and ¹³C NMR Data for Fenpropimorph
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 0.8 - 1.3 | m | C-CH₃ (propyl), C(CH₃)₃ |
| ¹H | 1.1 - 1.2 | d | N-CH-CH₃ (morpholine) |
| ¹H | 1.6 - 1.9 | m | N-CH₂-CH ₂- |
| ¹H | 2.4 - 2.9 | m | N-CH ₂- (morpholine), N-CH - (morpholine) |
| ¹H | 6.8 - 7.3 | m | Aromatic-H |
| ¹³C | ~20 | C-C H₃ (propyl), N-CH-C H₃ (morpholine) | |
| ¹³C | ~31 | C(C H₃)₃ | |
| ¹³C | ~34 | C (CH₃)₃ | |
| ¹³C | ~38 | N-CH₂-C H₂- | |
| ¹³C | ~55-60 | C -CH₃ (propyl), N -CH₂- (morpholine) | |
| ¹³C | ~70 | N-C H- (morpholine) | |
| ¹³C | ~125-145 | Aromatic-C |
Note: This table presents generalized, theoretical data for the unlabeled compound. Actual spectra may vary. The signal for the deuterated methyl group in this compound would be absent in the ¹H NMR spectrum.
Mass Spectrometry (MS) for Isotopic Purity Assessment
Mass spectrometry is the primary technique for determining the molecular weight and assessing the isotopic purity of this compound. The molecular weight of Fenpropimorph is 303.5 g/mol . nist.gov For this compound, the molecular weight is expected to be approximately 306.5 g/mol , reflecting the addition of three deuterium atoms in place of three hydrogen atoms. scbt.com
In the mass spectrum, the molecular ion peak ([M+H]⁺) for this compound would appear at m/z 307, which is three mass units higher than that of the unlabeled compound (m/z 304). massbank.jp The relative intensities of the peaks at m/z 304, 305, 306, and 307 can be used to calculate the isotopic distribution and thus the isotopic purity of the sample. The fragmentation pattern in the MS/MS spectrum can also provide structural confirmation.
Table 3: Expected Mass Spectrometry Data for Fenpropimorph and this compound
| Compound | Molecular Formula | Exact Mass | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) for Fenpropimorph massbank.jp |
| Fenpropimorph | C₂₀H₃₃NO | 303.2562 | 304.2635 | 147, 132, 117 |
| This compound | C₂₀H₃₀D₃NO | 306.2750 | 307.2823 | Expected shifts in fragment ions containing the deuterium label |
Radiochemical Purity and Stability of Deuterated Fenpropimorph for Tracing Studies
For its application as an internal standard in tracing studies, the stability and purity of this compound are of utmost importance. While specific studies on the radiochemical purity of a radiolabeled version of this compound are not available, the stability of the deuterated compound itself is expected to be similar to or even greater than the unlabeled analog due to the kinetic isotope effect. epa.gov
The chemical purity of commercially available this compound is typically high (>95% as determined by HPLC). massbank.euresearchgate.net Stability studies for unlabeled Fenpropimorph have shown it to be relatively stable under various conditions, although it can degrade in soil and under photolytic conditions. fao.org It is reasonable to assume that this compound would exhibit similar stability profiles. For use in tracing studies, the stability of the deuterated standard in the specific sample matrix and storage conditions should be validated to ensure accurate quantification of the target analyte. researchgate.net The use of deuterated internal standards like this compound is a common practice in analytical methods for pesticide residue analysis to correct for matrix effects and variations in extraction efficiency and instrument response. kg.ac.rsresearchgate.net
Cutting Edge Analytical Methodologies Utilizing Fenpropimorph D3
Development of Highly Sensitive Quantification Methods for Fenpropimorph (B1672530) and Metabolites
The pursuit of lower detection limits and enhanced specificity in pesticide residue analysis has led to the widespread adoption of advanced analytical techniques. Fenpropimorph-d3 plays a crucial role in these methodologies, particularly in liquid and gas chromatography coupled with tandem mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols Employing this compound as Internal Standard
LC-MS/MS has emerged as a powerful technique for the simultaneous determination of fenpropimorph and its primary metabolite, fenpropimorph acid, in complex samples. The use of an isotopically labeled internal standard like this compound is critical for compensating for variations during sample preparation and instrumental analysis. europa.euresearchgate.net
In a typical LC-MS/MS workflow, samples are extracted using methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. mdpi.comnih.gov The extract is then analyzed by LC-MS/MS, often employing a C18 column for chromatographic separation. nih.gov The mobile phase commonly consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with additives like formic acid to improve peak shape and ionization efficiency. nih.goveeer.org Detection is achieved in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the native analyte and the deuterated internal standard are monitored. The ratio of the analyte signal to the internal standard signal is used for quantification, effectively correcting for any signal suppression or enhancement caused by the sample matrix. researchgate.net
Table 1: Illustrative LC-MS/MS Parameters for Fenpropimorph Analysis
| Parameter | Setting |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of methanol/water with 0.1% formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | This compound |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications with Deuterated Standards
For certain applications, particularly for the analysis of the parent fenpropimorph compound, GC-MS/MS offers a viable alternative to LC-MS/MS. researchgate.net The use of deuterated internal standards is equally important in GC-MS/MS to ensure accurate quantification. researchgate.netshimadzu.com
In GC-MS/MS methods, sample extracts, often prepared using similar extraction techniques as for LC-MS/MS, are injected into the gas chromatograph. thermofisher.com The separation is typically achieved on a low-polarity capillary column. thermofisher.com The mass spectrometer, operating in MRM mode, provides high selectivity and sensitivity. thermofisher.com The use of a deuterated internal standard like this compound helps to correct for variability in injection volume, derivatization efficiency (if applicable), and matrix-induced effects in the GC inlet and ion source. nih.govmdpi.com
Method Validation Parameters for Environmental and Biological Matrices (excluding human)
The reliability of any analytical method hinges on a thorough validation process. For methods quantifying fenpropimorph in environmental and non-human biological samples, key validation parameters are assessed using this compound to ensure the accuracy and precision of the results.
Linearity and Calibration Curve Optimization with this compound
To establish the quantitative range of the method, calibration curves are constructed. The use of an internal standard like this compound is crucial for achieving excellent linearity. By plotting the ratio of the analyte response to the internal standard response against the analyte concentration, a linear relationship is typically observed over a defined concentration range. Studies have demonstrated that this approach yields high coefficients of determination (R²) values, often exceeding 0.99, indicating a strong linear correlation. mdpi.comeurl-pesticides.eu For instance, in the analysis of livestock products, matrix-matched calibration curves for fenpropimorph showed R² values between 0.998 and 0.999. mdpi.com
Table 2: Example of Calibration Data for Fenpropimorph Analysis
| Concentration (µg/kg) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1.0 | 15,234 | 50,123 | 0.304 |
| 5.0 | 76,543 | 51,034 | 1.500 |
| 10.0 | 154,321 | 50,567 | 3.052 |
| 25.0 | 380,987 | 49,876 | 7.638 |
| 50.0 | 755,432 | 50,210 | 15.045 |
| IS = Internal Standard (this compound) |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations
The limit of detection (LOD) and limit of quantification (LOQ) define the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. thermofisher.com In methods for fenpropimorph analysis, LOQs as low as 5.0 µg/kg have been achieved in complex matrices like agricultural products and livestock tissues. mdpi.comresearchgate.net For example, a validated method for fenpropimorph in various livestock products reported an LOD of 1.25 µg/kg and an LOQ of 5.0 µg/kg. mdpi.com
Recovery and Matrix Effects Assessment using Deuterated Fenpropimorph
The accuracy of a method is often evaluated by assessing recovery and matrix effects. Recovery experiments involve spiking a blank matrix with a known concentration of the analyte and measuring the amount recovered. The use of this compound as an internal standard helps to provide a more accurate measure of recovery by compensating for losses during sample preparation. europa.eu Acceptable recovery values are typically within the range of 70-120%. thermofisher.com
Matrix effects refer to the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix. researchgate.netnumberanalytics.com These effects can be quantitatively assessed by comparing the response of the analyte in a pure solvent to its response in a matrix extract. The addition of a deuterated internal standard like this compound is the most effective way to compensate for these matrix effects, as it is affected in a similar manner to the native analyte. researchgate.neteurl-pesticides.eu Studies have shown that with the use of an internal standard, matrix effects for fenpropimorph can be significantly minimized, with reported values often being low. mdpi.com For example, in the analysis of livestock products, matrix effects for fenpropimorph ranged from -0.71% to 3.17%, indicating insignificant interference. mdpi.com
Table 3: Recovery and Matrix Effect Data for Fenpropimorph in Different Matrices
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (%) | Matrix Effect (%) |
| Soil | 10 | 90.3 | 9.47 | Not Reported |
| Wheat | 10 | 85.2 | 7.8 | -5.2 |
| Milk | 5 | 92.4 | 6.5 | -0.71 |
| Muscle | 5 | 88.7 | 8.1 | 1.54 |
| Data compiled from various sources for illustrative purposes. |
Multi-Residue Analytical Approaches Integrating this compound
The complexity of modern agricultural practices and the global trade of food products necessitate the use of multi-residue analytical methods capable of detecting and quantifying a wide array of pesticides in a single analysis. These methods are essential for ensuring food safety and monitoring environmental contamination. The use of an ideal internal standard is critical for the reliability of these methods, and this compound is well-suited for this role in the analysis of its non-labeled counterpart, Fenpropimorph.
The Role of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful technique that significantly improves the accuracy of quantification by correcting for the loss of analyte during sample preparation and for matrix effects during analysis. In this approach, a known quantity of an isotopically labeled standard, such as this compound, is added to the sample at the beginning of the analytical process. Because the labeled standard is chemically identical to the native analyte, it behaves similarly throughout extraction, cleanup, and chromatographic separation.
By measuring the ratio of the native analyte to the labeled internal standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately calculated, irrespective of any losses incurred during the procedure.
QuEChERS and Other Advanced Extraction Techniques
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for multi-residue pesticide analysis in various matrices, including food and environmental samples. A typical QuEChERS workflow for the analysis of Fenpropimorph would involve the following steps:
Sample Homogenization: The sample is blended to ensure uniformity.
Internal Standard Spiking: A precise amount of this compound would be added to the homogenized sample.
Extraction: The sample is extracted with an organic solvent, typically acetonitrile, in the presence of salts to induce phase separation.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The extract is cleaned up by adding a combination of sorbents to remove interfering matrix components such as pigments, lipids, and sugars.
Analysis by LC-MS/MS or GC-MS/MS: The final extract is analyzed by liquid or gas chromatography coupled with tandem mass spectrometry.
The inclusion of this compound at the initial stage is crucial for compensating for any variability in extraction efficiency and for mitigating matrix-induced signal suppression or enhancement during the instrumental analysis.
Research Findings from Fenpropimorph Multi-Residue Analysis
Several studies have developed and validated multi-residue methods for the determination of Fenpropimorph, among other pesticides, in diverse and complex matrices. These studies provide a clear framework for how this compound would be integrated and demonstrate the performance characteristics that can be expected.
For instance, a study on the analysis of pesticide residues in soil utilized a modified QuEChERS extraction followed by LC-MS/MS. While this particular study used Carbofuran-d3 as an internal standard, it highlights the successful application of isotope dilution for quantifying fungicides, including Fenpropimorph. The method demonstrated excellent linearity for Fenpropimorph with a coefficient of determination (R²) of 0.9999 and an average recovery of 90.3% with a relative standard deviation (RSD) of 9.47%. These results underscore the effectiveness of the analytical approach.
Another significant study focused on the simultaneous analysis of Fenpropimorph and its primary metabolite, Fenpropimorph acid, in various livestock products using a modified QuEChERS method and LC-MS/MS. This research is particularly relevant as it tackles challenging matrices and a multi-component residue definition. The method validation yielded high coefficients of determination (R² > 0.998) for both analytes in all tested matrices, indicating excellent linearity. The average recoveries were within the acceptable range of 61.5% to 97.1%, with a limit of quantification (LOQ) of 5.0 µg/kg. The use of a deuterated internal standard like this compound in such a method would be instrumental in achieving this level of accuracy and reliability.
The table below summarizes the performance data from a multi-residue method for Fenpropimorph in soil, which is indicative of the results that would be obtained when integrating this compound as an internal standard.
| Analyte | Linearity (R²) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Fenpropimorph | 0.9999 | 90.3 | 9.47 |
Data from a study on the determination of pesticide residues in soil by LC-MS/MS.
Similarly, the validation data for the simultaneous analysis of Fenpropimorph and its acid metabolite in livestock products demonstrates the robustness of the methodology.
| Analyte | Matrix | Linearity (R²) | Average Recovery Range (%) | Limit of Quantification (LOQ) (µg/kg) |
| Fenpropimorph | Livestock Products | > 0.998 | 61.5 - 97.1 | 5.0 |
| Fenpropimorph acid | Livestock Products | > 0.998 | 61.5 - 97.1 | 5.0 |
Data from a study on the simultaneous analysis of Fenpropimorph and Fenpropimorph acid in livestock products.
Elucidating Metabolic and Environmental Degradation Pathways of Fenpropimorph Through Stable Isotope Tracing
In Vitro and In Vivo Metabolism Studies in Non-Human Biological Systems
Stable isotope tracing is an indispensable tool for accurately studying the complex biotransformation processes of fungicides like fenpropimorph (B1672530) in non-human organisms. The use of deuterated analogs such as Fenpropimorph-d3 enables researchers to track the molecule through metabolic pathways, identifying and quantifying metabolites with high confidence. clearsynth.combiorxiv.org
Fungal Biotransformation of Fenpropimorph and Deuterated Analogs
Fenpropimorph functions by inhibiting key enzymes in the fungal ergosterol (B1671047) biosynthesis pathway, specifically sterol Δ14-reductase and sterol Δ8→Δ7-isomerase, which disrupts the fungal cell membrane integrity. researchgate.netwikipedia.org Studies on the biotransformation of fenpropimorph by various fungal species are crucial for understanding potential resistance mechanisms and its efficacy.
The application of this compound in fungal culture studies allows for the precise elucidation of metabolic pathways. As the fungus metabolizes the deuterated compound, the deuterium (B1214612) label is retained in the resulting metabolites. This enables mass spectrometry to easily distinguish the fungicide-derived metabolites from the complex mixture of endogenous fungal metabolites. This technique is critical for identifying transformation reactions such as hydroxylation, oxidation, or cleavage of the morpholine (B109124) ring. nih.govresearchgate.net For example, studies on other fungicides have shown that fungi can perform detoxification reactions, and using a deuterated tracer would confirm if similar pathways apply to fenpropimorph. biorxiv.org
Table 1: Potential Fungal Biotransformation Reactions of Fenpropimorph
| Transformation Type | Potential Metabolite Structure | Role of Deuterated Analog (this compound) |
|---|---|---|
| Oxidation | Hydroxylation of the tert-butyl group or morpholine ring | Confirms the origin of hydroxylated metabolites. |
| Ring Cleavage | Opening of the morpholine ring | Traces the fate of the morpholine moiety. fao.org |
| Demethylation | Removal of methyl groups from the morpholine ring | Tracks the specific site of demethylation. |
Plant Metabolism of Fenpropimorph and its Deuterated Forms
In plants, fenpropimorph undergoes metabolic transformation to various products. Understanding these pathways is essential for assessing residue levels in crops. The primary metabolic route involves oxidation of the parent molecule, followed by the degradation of the morpholine ring. fao.org
The use of this compound is instrumental in plant metabolism studies. When plants are treated with the deuterated compound, the tracer moves through the plant's vascular system and is metabolized. acs.org Analysis of plant tissues using techniques like liquid chromatography-mass spectrometry (LC-MS) can then track the labeled molecules. acs.org This allows for the confident identification of metabolites, such as fenpropimorph acid (BF 421-2), and helps to create a complete picture of the compound's fate within the plant. fao.orgnih.gov Isotope tracing has been successfully used to study the metabolism of other compounds in plants like wheat, demonstrating the power of this approach. nih.gov
Table 2: Major Metabolites of Fenpropimorph in Plants
| Metabolite Code | Chemical Name | Found In | Role of Deuterated Analog (this compound) |
|---|---|---|---|
| BF 421-2 | Fenpropimorph acid | Cereals, Sugar Beets | Unambiguously identifies this major metabolite and quantifies its formation rate. fao.orgnih.govepa.gov |
| BF 421-7 | Hydroxypropylamine derivative | Wheat Straw | Traces the pathway leading to this specific oxidation product. fao.org |
| Parent Fenpropimorph | cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine | Cereals | Allows for accurate measurement of the parent compound's depletion over time. fao.org |
Animal Metabolic Fate of Fenpropimorph Investigated via Stable Isotope Tracing (excluding human clinical)
Metabolism studies in animals such as rats and goats have shown that fenpropimorph is extensively metabolized. The metabolic pathways are broadly similar to those in plants, primarily involving oxidation of the tert-butyl and methylpropyl groups, as well as modifications to the morpholine ring. fao.orgfao.org In some animal studies, the morpholine ring has been shown to break down, evidenced by the expiration of radiolabeled CO2. fao.org
Employing this compound in these studies provides significant advantages. When administered to test animals, the deuterated tracer and its metabolites can be tracked in tissues, milk, urine, and feces. nih.gov The distinct mass of the deuterium-labeled molecules allows for their clear detection against the biological background, ensuring accurate identification and quantification of key metabolites like fenpropimorph acid (BF 421-2) and hydroxylated derivatives (e.g., BF 421-3). epa.gov This approach is crucial for constructing a reliable model of the absorption, distribution, metabolism, and excretion (ADME) profile of the fungicide.
Table 3: Fenpropimorph Metabolism in Animals
| Animal Model | Key Findings | Major Metabolites Identified |
|---|---|---|
| Rat | Extensive metabolism; excretion primarily in urine and feces. fao.org | BF 421-2 (fenpropimorph acid), BF 421-3. epa.gov |
| Goat | Similar metabolic pathways to rats. fao.orgfao.org | BF 421-2 and its conjugates. |
| Poultry | Parent fenpropimorph found in kidneys, unlike in mammals. fao.org | Various oxidation products. |
The use of this compound in such studies would confirm the identity of these metabolites and provide precise quantitative data.
Environmental Fate and Degradation Kinetics of Fenpropimorph
Understanding how a fungicide behaves in the environment is critical for assessing its potential impact. Stable isotope tracers like this compound are invaluable for studying degradation kinetics and identifying transformation products in complex environmental matrices like soil and water, as they help overcome matrix effects and allow for precise quantification. tireindustryproject.orgnih.gov
Soil Degradation Pathways and Metabolite Identification using this compound
In soil, fenpropimorph degradation occurs through microbial action. The process involves oxidation and the opening of the morpholine ring, leading to the formation of several metabolites. fao.org The rate of degradation, often expressed as a half-life (DT50), varies depending on soil type and environmental conditions, ranging from approximately 19 to 114 days in laboratory studies. fao.orgeuropa.eu The main degradation product is fenpropimorph acid (BF 421-2), which is significantly more mobile in soil than the parent compound. researchgate.net Other identified metabolites include BF 421-8 (a hydroxyethylamine) and BF 421-10 (dimethylmorpholine). fao.orgeuropa.eu
Using this compound in soil studies allows researchers to precisely track the dissipation of the parent compound and the formation and subsequent degradation of its metabolites. cirad.fr By spiking soil microcosms with the labeled compound, samples can be analyzed over time to calculate accurate degradation kinetics, free from interference from the soil's complex organic matter. researchgate.net This approach provides a clear and reliable mass balance, accounting for the parent compound, its various metabolites, and any bound residues.
Table 4: Degradation Half-Life (DT50) of Fenpropimorph in Different Soils
| Soil Type | DT50 (days) | Key Metabolites | Reference |
|---|---|---|---|
| Loamy Sand | 19 | BF 421-2, BF 421-10 | europa.eu |
| Sandy Loam | 9.4 - 134 | BF 421-2, BF 421-10 | fao.org |
| Clayey Loam | 19 - 181 | BF 421-2 | fao.org |
Studies using this compound would enhance the accuracy of these kinetic measurements and metabolite identification.
Aquatic Degradation Mechanisms and Persistence in Water Systems
In aquatic environments, the fate of fenpropimorph is influenced by factors such as hydrolysis, photolysis, and microbial degradation in water and sediment. Studies have shown that fenpropimorph is generally stable to hydrolysis at neutral pH. fao.orgregulations.gov In aerobic water-sediment systems, degradation proceeds with half-lives reported between 38 and 59 days for the parent compound. regulations.gov The degradation pathway is similar to that in soil, involving the formation of fenpropimorph acid, but without the opening of the morpholine ring. fao.org Fenpropimorph tends to partition into the sediment, while its more mobile metabolite, fenpropimorph acid, is more likely to be found in the water column. regulations.gov
This compound is an ideal tool for investigating these processes. In laboratory aquatic microcosm studies, the deuterated tracer can be used to differentiate between biotic and abiotic degradation pathways. nih.gov By analyzing both the water and sediment phases, researchers can accurately measure partitioning coefficients (Koc), degradation rates, and the formation of metabolites, leading to a comprehensive understanding of the fungicide's behavior and persistence in aquatic systems. researchgate.netresearchgate.net
Table 5: Summary of Fenpropimorph Fate in Aquatic Systems
| Process | Finding | Significance |
|---|---|---|
| Hydrolysis | Stable at neutral pH. fao.orgregulations.gov | Unlikely to be a major degradation pathway in most natural waters. |
| Aerobic Aquatic Metabolism | Half-life of 38-59 days in water/sediment systems. regulations.gov | Biodegradation is the primary route of dissipation. |
| Partitioning | Parent compound partitions to sediment; fenpropimorph acid is more water-soluble. regulations.gov | Affects bioavailability and potential exposure to aquatic organisms. |
| Photolysis | Not a significant degradation pathway in water. regulations.gov | Sunlight is not expected to rapidly break down the compound in water. |
Photolytic and Hydrolytic Transformation Studies of Fenpropimorph
The transformation of fenpropimorph in the environment is influenced by its interactions with water (hydrolysis) and light (photolysis). Scientific studies, often employing isotopically labeled versions of the molecule for analytical purposes, have been conducted to determine the rate and products of these degradation pathways.
Hydrolytic Transformation
Fenpropimorph is considered stable to hydrolysis in aqueous environments under a range of acidic, neutral, and alkaline conditions. ajol.info Studies have shown that it does not significantly break down in water over extended periods in the dark, indicating that hydrolysis is not a major degradation pathway in the environment. nih.govacs.org
In one key study, fenpropimorph was incubated in sterile aqueous buffer solutions at various pH levels. sciex.com No definitive hydrolysis half-life could be determined after 32 days, confirming the compound's stability. sciex.com Although some loss of the parent compound was noted at pH 9, a distinct hydrolysis product was not formally identified, though a compound with characteristics similar to BF 421-13 was detected. sciex.comnih.gov
Table 1: Summary of Fenpropimorph Hydrolytic Stability Study
| Parameter | pH 3 | pH 5 | pH 7 | pH 9 | Reference |
| Temperature | 25°C | 25°C | 25°C | 25°C | sciex.com |
| Duration | 32 Days | 32 Days | 32 Days | 32 Days | sciex.com |
| Result | Stable | Stable | Stable | Largely Stable | sciex.com |
| Identified Products | Fenpropimorph hydrochloride | None Detected | None Detected | Compound similar to BF 421-13 | sciex.com |
Photolytic Transformation
In contrast to its hydrolytic stability, fenpropimorph is susceptible to degradation by light, particularly on soil surfaces. While direct photolysis in water is not considered a significant pathway due to low light absorption above 290 nm, soil photolysis does contribute to its environmental transformation. nih.gov
A study investigating the photolytic degradation of [¹⁴C]-fenpropimorph on a sterile loamy sand surface under simulated natural sunlight (using a Xenon lamp with filters) found a degradation half-life of approximately 30 days. nih.govacs.orgkg.ac.rs The experiment was conducted on sterilized soil to ensure that the observed degradation was exclusively due to abiotic photolytic processes. kg.ac.rs During the study, two primary transformation products were identified. nih.govacs.org
Table 2: Research Findings from a Soil Photolysis Study of Fenpropimorph
| Parameter | Finding | Reference |
| Soil Type | Loamy Sand (Sterile) | nih.gov |
| Light Source | Xenon Lamp (>290 nm) | kg.ac.rs |
| Temperature | 25°C | kg.ac.rs |
| Degradation Half-Life (DT₅₀) | 30 days | nih.govacs.org |
| Major Photodegradation Product | BF 421-13 | nih.gov |
| Maximum % of Total Applied Radioactivity (BF 421-13) | 9.3% | nih.gov |
| Minor Photodegradation Product | BF 421-15 | nih.gov |
| Maximum % of Total Applied Radioactivity (BF 421-15) | 5.3% | nih.gov |
These studies demonstrate that while fenpropimorph is resistant to breakdown by water, it can be slowly transformed by sunlight when present on soil. The accurate determination of the parent compound and its photoproducts in such complex matrices relies heavily on robust analytical methods like LC-MS/MS, where the use of this compound as an internal standard is crucial for achieving reliable and precise quantification. kg.ac.rsnih.gov
Ecological Impact Assessments and Biotransformation in Non Target Organisms
Environmental Distribution and Dissipation of Fenpropimorph (B1672530) and its Metabolites
The movement and persistence of fenpropimorph in the environment are critical factors in assessing its potential ecological impact. Studies have focused on its behavior in soil and water systems to determine its likelihood of contaminating non-target areas.
Leaching Potential in Soil and Groundwater Systems
Fenpropimorph is characterized by its moderate persistence in soil environments. researchgate.net The half-life (DT50) of fenpropimorph in soil can vary significantly depending on soil type and conditions, ranging from approximately 12.5 to 114 days in laboratory studies and 10 to around 100 days in field conditions. au.dk One study reported a DT50 of 19 days in clayey loam at 20°C, which extended to 181 days at 5°C. regulations.gov Another study observed a half-life of 122.6 days in one soil type. regulations.gov
The mobility of fenpropimorph in soil is generally considered to be low to slight. core.ac.uk This is supported by its soil organic carbon-water (B12546825) partitioning coefficient (Koc), which has been reported in the range of 3,833 to 8,778 L/kg, indicating strong adsorption to soil particles. core.ac.uk A key value for Koc has also been cited as 4,382. herts.ac.uk Due to this strong adsorption and its low aqueous solubility (ranging from 3.53 to 7.3 mg/L depending on pH), the parent fenpropimorph molecule is not expected to leach significantly into groundwater. researchgate.netau.dkcore.ac.uk
However, a primary degradation product, fenpropimorphic acid, exhibits different behavior. This metabolite is significantly more mobile, with reported Koc values of 42 and 111 L/kg, and a lower distribution coefficient (Kd) of 1.3 kg/L compared to the parent compound's Kd of about 161 kg/L in a sandy loam. core.ac.uknih.gov This increased mobility suggests a higher potential for fenpropimorphic acid to leach into groundwater compared to fenpropimorph. core.ac.uknih.gov Despite this, one assessment concluded that the primary degradate, fenpropimorphic acid, is not a risk concern for non-target organisms due to a lack of toxicity and exposure. regulations.gov
Surface Runoff and Transport in Aquatic Environments
Surface runoff is a recognized pathway for the transport of fenpropimorph from treated areas to aquatic ecosystems. researchgate.net Due to its strong adsorption to soil particles, fenpropimorph is often transported bound to eroded sediment. core.ac.ukresearchgate.net Studies have shown that a significant percentage of pesticide transport occurs during storm flow events. caymanchem.com
The retention efficiency of vegetative buffer zones in mitigating fenpropimorph runoff has been investigated. In one study using simulated surface runoff, a 5-meter wide buffer zone demonstrated an average removal efficiency of 71% for fenpropimorph. researchgate.net Another study reported a lower retention efficiency of 34% for fenpropimorph in buffer zones. nih.gov Modeling studies have estimated that a small percentage (0.36%) of the applied fenpropimorph could be exported to rivers, with its transport attributed to its lower Koc value compared to other pesticides like chlorpyrifos. nih.govocj.com Once in aquatic systems, fenpropimorph tends to partition from the water phase into the sediment. au.dk
Ecotoxicological Investigations on Non-Target Terrestrial Organisms
The impact of fenpropimorph on organisms that are not the intended targets of its fungicidal action is a key area of ecotoxicological research.
Effects on Soil Microorganisms and Invertebrates
With regard to soil invertebrates, fenpropimorph is considered moderately toxic to earthworms. herts.ac.uk The acute toxicity (LC50) for the standard test earthworm, Eisenia fetida, has been reported, although specific values vary. southampton.ac.ukeuropa.eu The toxicity-exposure ratio for earthworms, calculated using the No-Observed-Effect-Concentration (NOEC) from reproduction tests, is a key parameter in risk assessment. srce.hr It has been noted that Eisenia fetida may be less sensitive than other earthworm species. europa.eu
Plant Growth and Development Responses to Fenpropimorph Exposure
Fenpropimorph can exhibit phytotoxic effects on non-target plants. researchgate.net A Tier I vegetative vigor study showed that fenpropimorph was phytotoxic to ten different vascular plant species, causing a growth reduction of over 25%. regulations.gov It has been shown to alter root growth and reduce colonization by arbuscular mycorrhizal fungi at increased concentrations. researchgate.net The application of fenpropimorph can lead to a drastic reduction in mycorrhizal root growth, root colonization, and the development of extraradical fungal structures. researchgate.net This is linked to its mode of action, which involves the inhibition of sterol biosynthesis, a process also essential for plant cell membrane integrity and function. researchgate.net In mycorrhizal roots treated with fenpropimorph, normal sterols were replaced by unusual compounds. researchgate.net
Ecotoxicological Investigations on Non-Target Aquatic Organisms
The presence of fenpropimorph in aquatic environments through runoff poses a risk to aquatic life. It is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. caymanchem.comchemicalbook.com
Studies have determined the toxicity of fenpropimorph to a range of aquatic organisms. For fish, the 96-hour LC50 values are reported to be in the range of ≥ 0.74 to 5.15 mg/L, indicating moderate toxicity. regulations.govregulations.gov For the freshwater invertebrate Daphnia magna, the 48-hour EC50 is between 0.30 and 12.24 mg/L, classifying it as slightly to highly toxic. regulations.govregulations.gov Algae are particularly sensitive, with a 72-hour EbC50 (biomass) for Pseudokirchneriella subcapitata reported as 0.327 mg/L. regulations.govoekotoxzentrum.ch
Recent research using zebrafish (Danio rerio) embryos has shown that exposure to fenpropimorph can reduce embryonic viability, head and body size, and trigger apoptosis, DNA fragmentation, and inflammation. nih.gov It also caused aberrations in the vascular network and had neurotoxic impacts. nih.gov
The primary degradation product, fenpropimorphic acid, has been shown to be significantly less toxic to aquatic organisms than the parent compound, with LC50 and EC50 values for fish, daphnia, and algae all being ≥ 100 mg/L. regulations.gov
Table of Aquatic Toxicity Data for Fenpropimorph
| Organism | Test Duration | Endpoint | Toxicity Value (mg/L) | Reference |
|---|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | ≥ 0.74 – 5.15 | regulations.govregulations.gov |
| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | LC50 | 2.203 (Geometric mean) | oekotoxzentrum.ch |
| Daphnia magna | 48 hours | EC50 | 0.30 – 12.24 | regulations.govregulations.gov |
| Green Algae (Pseudokirchneriella subcapitata) | 72 hours | EbC50 (Biomass) | 0.327 | regulations.govoekotoxzentrum.ch |
Acute and Chronic Toxicity to Aquatic Invertebrates
The assessment of the ecological impact of Fenpropimorph-d3 on aquatic ecosystems includes a critical evaluation of its toxicity to invertebrate species, which are integral components of aquatic food webs. Laboratory studies have been conducted to determine both the acute and chronic effects of the parent compound, fenpropimorph, on representative aquatic invertebrates. It is a common practice in ecotoxicology to use data from the non-deuterated parent compound to assess the potential risks of its deuterated analogue, as the toxicological profiles are generally considered to be comparable.
Acute Toxicity:
Acute toxicity tests measure the adverse effects of a substance on an organism over a short period. For aquatic invertebrates, these tests typically last for 48 hours and the results are often expressed as the median effective concentration (EC50), which is the concentration of the substance that causes a specific effect (such as immobilization) in 50% of the test population.
Studies on the freshwater cladoceran Daphnia magna, a standard model organism in aquatic toxicology, have established an EC50 value of 4.44 mg/L after 48 hours of exposure to fenpropimorph. basf.com Another study reported a 48-hour EC50 of 12.24 mg/L for the same species. regulations.gov Furthermore, a mixture containing 5.4% fenpropimorph, along with propiconazole (B1679638) and boric acid, was found to be highly toxic to freshwater aquatic invertebrates, with a reported 48-hour LC50 (median lethal concentration) of 0.30 mg/L. basf.com
Interactive Data Table: Acute Toxicity of Fenpropimorph to Aquatic Invertebrates
| Test Organism | Duration (hours) | Endpoint | Value (mg/L) |
| Daphnia magna | 48 | EC50 (Immobilization) | 4.44 basf.com |
| Daphnia magna | 48 | EC50 | 12.24 regulations.gov |
| Freshwater Invertebrates (Mixture) | 48 | LC50 | 0.30 basf.com |
Chronic Toxicity:
Chronic toxicity studies are designed to assess the long-term effects of a substance on the survival, growth, and reproduction of an organism. These studies are crucial for understanding the potential impacts of persistent chemicals in the environment.
For Daphnia magna, a 21-day chronic toxicity study determined a No-Observed-Effect-Concentration (NOEC) of 0.0022 mg/L. regulations.gov The NOEC is the highest tested concentration of a substance at which no statistically significant adverse effects are observed. Another life-cycle study with Daphnia magna reported a NOEC of 0.082 mg/L. kemi.se
Interactive Data Table: Chronic Toxicity of Fenpropimorph to Aquatic Invertebrates
| Test Organism | Duration (days) | Endpoint | Value (mg/L) |
| Daphnia magna | 21 | NOEC | 0.0022 regulations.gov |
| Daphnia magna | - | NOEC | 0.082 kemi.se |
Impact on Algal and Plant Communities in Aquatic Ecosystems
The impact of this compound on primary producers, such as algae and aquatic plants, is a key consideration in ecological risk assessment, as these organisms form the base of most aquatic food webs.
Toxicity to Algae:
Studies on the green alga Pseudokirchneriella subcapitata (formerly known as Selenastrum capricornutum) have been conducted to evaluate the effects of fenpropimorph on algal growth. A 72-hour study reported an EC50 of 5.12 mg/L for growth rate, with an EC10 (the concentration causing a 10% effect) of 0.124 mg/L. basf.com Another study on the same species, also over 72 hours, determined an EC50 for growth rate inhibition of 0.327 mg/L and a NOAEC (No-Observed-Adverse-Effect-Concentration) of 0.0003 mg/L. regulations.gov Research on Scenedesmus subspicatus indicated a 96-hour EC50 of 0.17 mg/L for biomass and 0.18 mg/L for growth rate, with a corresponding NOEC of 0.037 mg/L for both endpoints. kemi.se Some research suggests that fenpropimorph is only weakly toxic to microalgae, with full recovery of both photosynthesis and biomass observed after the algae were transferred to clean water. mst.dk
Interactive Data Table: Toxicity of Fenpropimorph to Algae
| Test Organism | Duration (hours) | Endpoint | Value (mg/L) |
| Pseudokirchneriella subcapitata | 72 | EC50 (Growth Rate) | 5.12 basf.com |
| Pseudokirchneriella subcapitata | 72 | EC10 (Growth Rate) | 0.124 basf.com |
| Pseudokirchneriella subcapitata | 72 | EC50 (Growth Rate Inhibition) | 0.327 regulations.gov |
| Pseudokirchneriella subcapitata | 72 | NOAEC | 0.0003 regulations.gov |
| Scenedesmus subspicatus | 96 | EC50 (Biomass) | 0.17 kemi.se |
| Scenedesmus subspicatus | 96 | EC50 (Growth Rate) | 0.18 kemi.se |
| Scenedesmus subspicatus | 96 | NOEC (Biomass & Growth Rate) | 0.037 kemi.se |
Toxicity to Aquatic Plants:
Information regarding the toxicity of fenpropimorph to higher aquatic plants is also available. For the aquatic plant Lemna gibba (a species of duckweed), a component of a product containing fenpropimorph showed an EC50 of 0.0138 mg/L and an EC10 of 0.0019 mg/L for growth rate over a 7-day period. basf.com It is important to note that this data is for a formulation containing other active ingredients and may not solely reflect the toxicity of fenpropimorph. General statements from regulatory assessments suggest that adverse effects on aquatic plants are expected to be minimal for certain uses of fenpropimorph, given its low leach rates and limited mobility in soil, which reduces its potential to reach aquatic environments. regulations.govregulations.gov
Interactive Data Table: Toxicity of a Fenpropimorph-containing Product to Aquatic Plants
| Test Organism | Duration (days) | Endpoint | Value (mg/L) |
| Lemna gibba | 7 | EC50 (Growth Rate) | 0.0138 basf.com |
| Lemna gibba | 7 | EC10 (Growth Rate) | 0.0019 basf.com |
Molecular Mechanisms of Fungicide Action and Resistance Evolution in Fungal Pathogens
Biochemical Mode of Action of Fenpropimorph (B1672530) in Fungal Sterol Biosynthesis
Fenpropimorph, a morpholine-derived systemic fungicide, exerts its antifungal activity by disrupting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. ebi.ac.ukherts.ac.ukepa.govfao.org This inhibition leads to a cascade of cellular and subcellular events that ultimately arrest fungal growth. The deuterated form, Fenpropimorph-d3, is a stable-isotope labeled analog used in research and analytical applications to trace and quantify the parent compound. Its biochemical mode of action is identical to that of Fenpropimorph.
Inhibition of Ergosterol Biosynthesis Enzymes (e.g., Δ14-reductase, Δ8→Δ7-isomerase)
Fenpropimorph's primary mechanism of action involves the inhibition of two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase (encoded by the ERG24 gene) and sterol Δ8→Δ7-isomerase (encoded by the ERG2 gene). typeset.iocabidigitallibrary.orguni.luoekotoxzentrum.ch
At lower concentrations, Fenpropimorph primarily targets the Δ8→Δ7-isomerase. typeset.iocaymanchem.commedchemexpress.com This enzyme catalyzes the conversion of fecosterol (B45770) to episterol. researchgate.net As the concentration of Fenpropimorph increases, it also inhibits the Δ14-reductase, which is responsible for the reduction of the C14-15 double bond in sterol precursors. typeset.iocabidigitallibrary.orgcaymanchem.com This dual-site inhibition makes it more difficult for fungi to develop resistance through a single gene mutation. researchgate.net The inhibition of these enzymes is believed to occur because the positively charged morpholine (B109124) ring of Fenpropimorph mimics the carbocationic high-energy intermediates formed during the enzymatic reactions. cabidigitallibrary.orgwur.nl
The inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of abnormal sterol intermediates, such as ignosterol (B1194617) (ergosta-8,14-dien-3β-ol). asm.orgasm.orgnih.gov
Cellular and Subcellular Responses to Fenpropimorph Exposure
The disruption of ergosterol biosynthesis by Fenpropimorph triggers a range of cellular and subcellular responses in fungi. The primary consequence is the alteration of fungal cell membrane integrity and fluidity, which are crucial for various cellular functions. wur.nl This can lead to increased membrane permeability and leakage. wur.nl
Studies in Saccharomyces cerevisiae have shown that the fungistatic effect of Fenpropimorph is directly linked to the inhibition of ergosterol biosynthesis, rather than the toxicity of the accumulated abnormal sterols. typeset.ioasm.org This ergosterol deprivation causes a halt in cell proliferation, specifically arresting the cells in the unbudded G1 phase of the cell cycle. typeset.ioasm.org
Furthermore, exposure to Fenpropimorph can induce stress responses within the fungal cell. In Aspergillus niger, while Fenpropimorph itself does not appear to induce a strong cell wall stress response, it does lead to the induction of the crhD gene, which is involved in cell wall synthesis. researchgate.netresearchgate.net This suggests that the fungus attempts to compensate for the membrane defects by altering its cell wall composition. The cell wall integrity (CWI) and high osmolarity glycerol (B35011) (HOG) signaling pathways are known to be activated in response to various stresses, including those caused by antifungal agents that target the cell membrane and cell wall. nih.govnih.gov
Mechanisms of Fungicide Resistance in Target Fungal Populations
The widespread use of Fenpropimorph and other sterol biosynthesis inhibitors (SBIs) has led to the selection of resistant fungal populations. cabidigitallibrary.orgwur.nl Understanding the mechanisms behind this resistance is crucial for developing effective disease management strategies.
Genetic Basis of Fenpropimorph Resistance (e.g., Erg24, Erg2, Cyp51 Mutations)
Resistance to Fenpropimorph is often conferred by mutations in the genes encoding its target enzymes.
| Gene | Encoded Enzyme/Protein | Role in Resistance | Fungal Species |
| Erg24 | Sterol Δ14-reductase | Mutations in this gene, such as V295L, have been linked to Fenpropimorph resistance. researchgate.netnih.gov Overexpression of ERG24 can also lead to resistance. nih.gov | Blumeria graminis f. sp. tritici researchgate.netnih.gov, Saccharomyces cerevisiae nih.gov |
| Erg2 | Sterol Δ8→Δ7-isomerase | While a primary target of Fenpropimorph, mutations in Erg2 appear to be less common in conferring resistance in some pathogens like Blumeria graminis f. sp. tritici. researchgate.netnih.gov However, inactivation of ERG2 has been associated with resistance in other contexts. nih.gov | Saccharomyces cerevisiae nih.gov |
| Cyp51 | Lanosterol 14α-demethylase | This is the target for azole fungicides, another class of SBIs. frac.info While not a direct target of Fenpropimorph, mutations in Cyp51 are a major mechanism of resistance to azoles and can sometimes influence the overall sensitivity to other SBIs. researchgate.net | Various fungal pathogens researchgate.net |
| FEN2 | Pantothenate transporter | In Saccharomyces cerevisiae, the FEN2 gene, which encodes a plasma membrane H+-pantothenate symporter, has been associated with Fenpropimorph sensitivity. researchgate.net | Saccharomyces cerevisiae researchgate.net |
Genetic analysis in Aspergillus niger has revealed that resistance to Fenpropimorph can be controlled by recessive mutations in at least two genes located on the same linkage group. nih.gov In Saccharomyces cerevisiae, two recessive genes were also found to be involved in resistance. asm.org
Physiological and Biochemical Adaptations in Resistant Fungi
Resistant fungal strains often exhibit physiological and biochemical adaptations that allow them to survive in the presence of the fungicide. One key adaptation is the alteration of sterol composition. For instance, Fenpropimorph-resistant mutants of Saccharomyces cerevisiae were found to produce ergosterol as their major sterol in the absence of the fungicide, similar to the wild-type strain. asm.org However, in the presence of Fenpropimorph, both the resistant mutants and the parental strain accumulated ignosterol. asm.org
Another significant adaptation is the enhanced efflux of the fungicide from the cell, often mediated by ATP-binding cassette (ABC) transporters. frontiersin.org Overexpression of these transporters can reduce the intracellular concentration of the fungicide, thereby diminishing its inhibitory effect. frontiersin.org
Fitness Costs Associated with Fenpropimorph Resistance
The development of fungicide resistance can sometimes come at a "fitness cost" to the pathogen. agriculturejournals.czreading.ac.uk This means that in the absence of the fungicide, the resistant strain may be less competitive than the wild-type sensitive strain. nih.govnih.gov This reduced fitness can manifest in various ways, such as slower growth rates, reduced sporulation, or decreased virulence. nih.gov
However, the presence and magnitude of fitness costs associated with Fenpropimorph resistance can vary. Some studies have found no significant fitness penalty, while others have observed a cost. agriculturejournals.cznih.gov The lack of a significant fitness cost can lead to the persistence of resistant strains in the population even when the selection pressure from the fungicide is removed. reading.ac.uknih.gov Conversely, if a fitness cost exists, the frequency of resistant individuals may decline in the absence of the fungicide. reading.ac.uk The evolutionary dynamics of drug resistance and its associated fitness costs are complex and can be influenced by various factors, including the specific mutation conferring resistance and the genetic background of the fungal strain. nih.gov
Role of Deuterated Analogs in Investigating Fungicide-Target Interactions (e.g., binding assays, kinetic studies)
The use of isotopically labeled compounds, particularly deuterated analogs, is a cornerstone of modern biochemical and pharmacological research. cymitquimica.comacs.org Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, contains an extra neutron, which increases its mass and the strength of its covalent bond with carbon (C-D) compared to the standard carbon-hydrogen (C-H) bond. nyxxb.cnnih.gov This difference, while not altering the fundamental chemical properties or molecular shape, gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. nyxxb.cnnih.gov This phenomenon makes deuterated analogs like this compound invaluable tools for elucidating the intricacies of fungicide-target interactions, metabolic pathways, and resistance mechanisms. nyxxb.cnvulcanchem.com
In the context of Fenpropimorph, a morpholine fungicide that inhibits sterol biosynthesis in fungi, a deuterated version such as this compound serves as a sophisticated probe. wur.nlebi.ac.ukchemsrc.com Fenpropimorph targets two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and, at higher concentrations, sterol Δ8→Δ7-isomerase. chemsrc.comtypeset.io By strategically replacing specific hydrogen atoms with deuterium in the Fenpropimorph molecule, researchers can gain deeper insights into how the fungicide binds to these enzymes and how it is metabolized, using techniques such as binding assays and kinetic studies.
Application in Binding Assays
Binding assays are fundamental for determining the affinity of a ligand (like a fungicide) for its target protein. In these experiments, deuterated analogs such as this compound are primarily used as highly specific internal standards for quantification via mass spectrometry (LC-MS/MS). nih.govlcms.cz Because deuterated compounds have virtually identical physicochemical properties to their non-deuterated counterparts, they exhibit the same binding behavior and chromatographic retention times, but are easily distinguishable by their higher mass. nih.govvulcanchem.com
In a typical binding assay, the fungal target enzyme is incubated with the fungicide. By adding a known quantity of this compound as an internal standard, researchers can precisely measure the concentration of the non-deuterated Fenpropimorph bound to the enzyme versus the amount free in solution. lcms.cz This accurate quantification is crucial for determining key binding parameters like the dissociation constant (Kd), which indicates the strength of the fungicide-target interaction. Comparing the binding affinities across different fungal strains (e.g., susceptible vs. resistant) can help pinpoint resistance mechanisms at the target-site level.
Table 1: Illustrative Binding Affinity Data for Fenpropimorph and its Deuterated Analog against Fungal Sterol Δ14-Reductase
This table presents hypothetical data from a competitive binding assay to illustrate how deuterated standards are used to ensure measurement accuracy. The dissociation constant (Kd) for Fenpropimorph is determined relative to the known concentration of the deuterated internal standard.
| Compound | Target Enzyme | Fungal Species | Kd (nM) - Dissociation Constant | Analytical Method |
| Fenpropimorph | Sterol Δ14-Reductase | Erysiphe graminis (Susceptible) | 45.2 | LC-MS/MS |
| This compound | Sterol Δ14-Reductase | Erysiphe graminis (Susceptible) | Internal Standard | LC-MS/MS |
| Fenpropimorph | Sterol Δ14-Reductase | Erysiphe graminis (Resistant) | 210.8 | LC-MS/MS |
| This compound | Sterol Δ14-Reductase | Erysiphe graminis (Resistant) | Internal Standard | LC-MS/MS |
Application in Kinetic Studies
Kinetic studies measure the rate of enzyme-catalyzed reactions and how inhibitors affect this rate. Deuterated analogs are particularly powerful in these studies due to the kinetic isotope effect (KIE). nih.govnih.gov If the metabolic breakdown of a fungicide by the fungus or host plant involves the cleavage of a C-H bond, replacing that hydrogen with deuterium will slow the rate of metabolism. nyxxb.cn
This allows researchers to decouple the fungicide's intrinsic inhibitory activity at the target site from its metabolic stability. By comparing the enzyme inhibition kinetics of Fenpropimorph with this compound, scientists can investigate several aspects:
Mechanism of Action: If this compound shows a prolonged inhibitory effect compared to Fenpropimorph, it suggests that the deuterated position is a site of metabolic attack. This helps to map the metabolic fate of the fungicide and understand how the fungus might detoxify it. vulcanchem.com
Enzyme Active Site Interaction: Studying the KIE can provide information about the transition state of the enzyme-substrate-inhibitor complex, offering clues about the precise nature of the binding and the catalytic mechanism. nih.gov
Resistance Mechanisms: In some cases, fungicide resistance can arise from enhanced metabolism by the pathogen. Comparing the efficacy of Fenpropimorph and this compound against resistant strains can reveal if metabolic degradation is the cause of resistance. If the deuterated, more stable version of the fungicide is more effective against a resistant strain, it points towards enhanced metabolism as the resistance mechanism.
Table 2: Hypothetical Kinetic Parameters for Fenpropimorph and this compound
This table shows illustrative kinetic data comparing the inhibitory potential of Fenpropimorph and its deuterated analog against the target enzyme sterol Δ14-reductase. A lower IC50 value indicates a more potent inhibitor. The difference in metabolic half-life highlights the impact of deuteration on stability.
| Compound | Target Enzyme | IC50 (µM) - Half-maximal Inhibitory Concentration | Metabolic Half-life (in vitro, fungal microsomes) (min) |
| Fenpropimorph | Sterol Δ14-Reductase | 0.55 | 30 |
| This compound | Sterol Δ14-Reductase | 0.53 | 95 |
Applications of Kinetic Isotope Effects in Understanding Fenpropimorph S Biochemical Interactions
Theoretical Framework of Kinetic Isotope Effects in Enzyme-Catalyzed Reactions
The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-substituted counterparts. slideshare.net This effect stems from the differences in zero-point vibrational energies between bonds involving light and heavy isotopes. google.com A bond to a heavier isotope has a lower zero-point energy, making it stronger and requiring more energy to break. google.com Consequently, if the bond to the isotopically labeled atom is broken or formed during the rate-determining step of a reaction, a primary kinetic isotope effect will be observed. slideshare.netgoogle.com
The magnitude of the KIE, typically expressed as the ratio of the reaction rate constants for the light (kL) and heavy (kH) isotopes (kL/kH), provides valuable information. google.comnumberanalytics.com A "normal" KIE (kH/kD > 1 for hydrogen isotopes) indicates that the bond to the isotope is being cleaved in the rate-limiting step. libretexts.org Conversely, an "inverse" KIE (kH/kD < 1) can occur under certain circumstances, such as when a bond becomes stiffer in the transition state. numberanalytics.commdpi.com Secondary KIEs, which are smaller, arise when the isotopic substitution is at a position not directly involved in bond cleavage but still influences the reaction rate. libretexts.orgwikipedia.org
In the context of enzyme-catalyzed reactions, the interpretation of KIEs can be more complex. The observed KIE may not directly reflect the intrinsic KIE of a single chemical step but can be influenced by the relative rates of multiple steps in the catalytic cycle. acs.orgnih.gov Steady-state kinetics, which measure the rate of product formation over time, provide a time-independent velocity that is a complex function of every step in the reaction mechanism. mdpi.com Therefore, a thorough understanding of the underlying theory is crucial for the accurate interpretation of experimental data. nih.govmdpi.com
Experimental Design for Measuring Deuterium (B1214612) Kinetic Isotope Effects in Fenpropimorph (B1672530) Metabolism
To investigate the biochemical fate of fenpropimorph, a systemic fungicide that inhibits sterol biosynthesis in fungi, researchers can design experiments to measure the deuterium KIE using Fenpropimorph-d3. nih.govnih.govherts.ac.uk Such studies are critical for understanding its mechanism of action and potential metabolic pathways.
Enzyme Assays with this compound and Unlabeled Fenpropimorph
The core of the experimental design involves conducting parallel enzyme assays with the unlabeled fenpropimorph and the deuterated analogue, this compound. These assays typically utilize purified enzymes or cellular extracts known to metabolize xenobiotics.
Hypothetical Enzyme Assay Setup:
| Component | Condition A | Condition B |
| Enzyme Source | Purified Cytochrome P450 Enzyme | Purified Cytochrome P450 Enzyme |
| Substrate | Fenpropimorph | This compound |
| Cofactors | NADPH, Buffer Solution | NADPH, Buffer Solution |
| Temperature | 37°C | 37°C |
| Incubation Time | Various time points | Various time points |
The reactions would be initiated by the addition of the enzyme and stopped at specific time intervals. The rate of disappearance of the substrate (fenpropimorph or this compound) and the rate of appearance of metabolites would be measured. Comparing the initial rates of the reactions under Condition A and Condition B allows for the calculation of the KIE. A significant difference in the reaction rates would suggest that the C-D bond in this compound is involved in the rate-determining step of its metabolism.
Analytical Techniques for Determining Isotopic Ratios in Reaction Products
Accurately measuring the concentrations of the parent compounds and their metabolites, as well as determining the isotopic ratios in the products, is crucial. Several powerful analytical techniques are employed for this purpose.
Mass Spectrometry (MS): This is a primary tool for KIE studies. libretexts.org Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can separate the metabolites and their isotopic variants. fmach.itucl.ac.uk The mass spectrometer then measures the mass-to-charge ratio of the ions, allowing for the quantification of both the deuterated and non-deuterated products. ucl.ac.uk Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that provides highly precise measurements of isotope ratios. fmach.itusamvcluj.ro
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to detect the location of isotopes within a molecule. libretexts.org For deuterium labeling studies, 13C NMR in combination with double labeling ([2H, 13C]) can provide unambiguous spectral fingerprints to track the fate of the deuterium label and identify any label loss. nih.govismrm.org
Hypothetical Data from a Metabolite Analysis:
| Metabolite | Retention Time (min) | Mass (m/z) - from Fenpropimorph | Mass (m/z) - from this compound |
| Hydroxylated Fenpropimorph | 12.5 | 319.25 | 322.27 |
| N-dealkylated Fenpropimorph | 10.2 | 219.16 | 219.16 |
This hypothetical data illustrates how mass spectrometry can distinguish between metabolites formed from the labeled and unlabeled substrates.
Interpretations of Kinetic Isotope Effects to Delineate Rate-Limiting Steps and Reaction Mechanisms
The interpretation of the measured KIE provides deep insights into the enzymatic mechanism.
Identifying the Rate-Limiting Step: A significant primary KIE (typically kH/kD > 2) strongly suggests that the cleavage of the C-H bond (replaced by a C-D bond in this compound) is the slowest, or rate-limiting, step in the metabolic pathway. numberanalytics.comnumberanalytics.comresearchgate.net If multiple steps are partially rate-limiting, the observed KIE will be a weighted average of the effects at each of those steps. researchgate.net
Elucidating Reaction Mechanisms: The magnitude of the KIE can help distinguish between different potential reaction mechanisms. For instance, in the context of cytochrome P450-mediated metabolism, a large KIE would support a mechanism involving hydrogen atom abstraction as a key step. The absence of a significant KIE (kH/kD ≈ 1) would suggest that C-H bond breaking is not kinetically significant and that other steps, such as substrate binding or product release, are rate-limiting.
Probing Transition State Structure: The KIE is sensitive to the geometry of the transition state. Theoretical models can be used in conjunction with experimental KIE data to infer details about the structure of the transition state complex between the enzyme and the substrate. google.com
Investigating Quantum Tunneling: In some enzymatic reactions involving hydrogen transfer, unusually large KIEs can be indicative of quantum mechanical tunneling, where the hydrogen atom passes through the activation barrier rather than going over it. pnas.orgnumberanalytics.com
By carefully designing experiments using this compound and applying the principles of kinetic isotope effects, researchers can dissect the complex biochemical transformations that this fungicide undergoes. This knowledge is not only fundamental to understanding its mode of action but also has broader implications for fields such as drug metabolism and the design of more effective and specific enzyme inhibitors. numberanalytics.comnih.gov
Future Directions and Emerging Research Avenues for Fenpropimorph D3
Integration of Multi-Omics Approaches with Stable Isotope Tracing for Comprehensive Analysis
The convergence of stable isotope tracing with multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—presents a powerful strategy for a holistic understanding of the interactions between Fenpropimorph (B1672530), non-target organisms, and the environment. By using Fenpropimorph-d3 as a tracer, researchers can precisely follow its uptake, translocation, and metabolism within complex biological systems.
Stable isotope probing (SIP) with compounds like this compound can link the metabolic fate of the fungicide to specific microbial communities responsible for its degradation. nih.gov This approach involves introducing the labeled fungicide into an environmental sample (e.g., soil or water) and then analyzing the incorporation of deuterium (B1214612) into the DNA, RNA, or proteins of the microorganisms. This allows for the identification of the specific microbes that are actively metabolizing the fungicide. nih.gov
Furthermore, combining this compound tracing with metabolomics can reveal the downstream effects of the fungicide on the metabolic networks of both target and non-target organisms. oup.comaua.gr For instance, studies have utilized metabolomics to discriminate the modes of action of different antifungal agents by analyzing the metabolic fingerprints they produce. asm.org Applying this to this compound would enable a detailed characterization of its specific metabolic disruptions. This integrated approach can provide a comprehensive picture, from the fate of the molecule to its ultimate biological impact, offering insights that are not achievable with single-method approaches. researchgate.netnih.gov
Table 1: Potential Multi-Omics Applications with this compound
| Omics Discipline | Application with this compound | Research Outcome |
| Metabolomics | Tracing the biotransformation products of this compound in soil, plants, and microorganisms. | Elucidation of degradation pathways and identification of novel metabolites. |
| Proteomics | Identifying proteins that are differentially expressed in organisms upon exposure to this compound. | Understanding the molecular mechanisms of toxicity and resistance. |
| Transcriptomics | Analyzing changes in gene expression in response to this compound exposure. | Revealing the genetic and regulatory networks affected by the fungicide. |
| Genomics (via SIP) | Identifying microbial species that incorporate deuterium from this compound into their genetic material. | Pinpointing key organisms involved in the environmental degradation of Fenpropimorph. |
Development of Predictive Models for Environmental Fate and Ecotoxicological Impacts
The use of deuterated standards like this compound is pivotal in developing more accurate and predictive models for the environmental fate and ecotoxicological impacts of fungicides. These models are essential for regulatory risk assessment and for devising strategies to mitigate environmental contamination.
Isotopically labeled compounds are invaluable in laboratory and field studies that generate data for environmental fate models. oup.com For example, radiolabeled (e.g., ¹⁴C) and stable isotope-labeled compounds are used in studies to determine degradation rates in soil and aquatic systems, as well as to quantify the formation of non-extractable residues. researchgate.netfao.org Information on the degradation kinetics of fenpropimorph, which can be biphasic in some soils, is crucial for refining these models. vkm.nomst.dk
Compound-Specific Isotope Analysis (CSIA) is an emerging technique that can provide detailed insights into the degradation pathways and sources of pesticides in the environment. nih.govrsc.org By analyzing the isotopic fractionation of Fenpropimorph (the change in the ratio of heavy to light isotopes during degradation), it is possible to distinguish between different degradation processes (e.g., biotic vs. abiotic) and to quantify the extent of degradation in the field. researchgate.netrsc.org this compound can serve as a crucial reference material in developing and validating CSIA methods for the parent compound.
The data generated from studies using this compound can be used to parameterize and validate models that predict the Predicted Environmental Concentrations (PECs) of Fenpropimorph. icterra.pt These models, such as the FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) models used in the EU, are critical for regulatory assessments. acs.org Improving the accuracy of these models with high-quality data from isotope-based studies will lead to more reliable environmental risk assessments. nih.gov
Table 2: Data from this compound Studies for Predictive Modeling
| Data Type | Relevance to Predictive Models |
| Degradation Half-life (DT50) | A key input parameter for models predicting the persistence of the fungicide in soil and water. |
| Metabolite Identification and Quantification | Allows for the inclusion of major metabolites in risk assessments, as they may also have toxicological relevance. |
| Isotopic Fractionation Factors (ε) | Enables the use of CSIA to track degradation processes and sources of contamination in the environment. |
| Sorption Coefficients (Kd, Koc) | Determines the mobility of the fungicide in soil and its potential to leach into groundwater. |
Rational Design of Next-Generation Fungicides Based on Mechanistic Insights from Deuterated Analogs
Mechanistic insights gained from studying deuterated analogs like this compound can inform the rational design of next-generation fungicides with improved efficacy and safety profiles. The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms at sites of metabolic activity in a drug molecule are replaced with deuterium. nih.gov This can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect, potentially leading to a longer half-life and improved pharmacokinetic properties. medchemexpress.comacs.org
Furthermore, understanding the precise mechanism of action is crucial for designing novel fungicides. Metabolomic studies using this compound can help to clearly define its impact on the fungal metabolome, providing a detailed picture of the biochemical pathways it inhibits. aua.grasm.org This information can be used to design new molecules that target the same or related pathways with greater specificity, potentially reducing off-target effects on non-fungal organisms. The use of deuteration could also help to reduce the formation of toxic or undesirable metabolites. nih.govmedchemexpress.com
Standardization of Deuterated Agrochemical Synthesis and Analytical Methodologies in Research
The increasing use of deuterated compounds like this compound in research and regulatory monitoring necessitates the standardization of their synthesis and the analytical methods in which they are employed.
The synthesis of deuterated agrochemicals must ensure high isotopic purity and be free from contamination by the non-labeled parent compound. vedomostincesmp.rueuropa.eu The development of cost-effective and scalable synthesis methods is crucial for making these standards more widely available to the research community. hwb.gov.inresearchgate.net Establishing standardized protocols for the synthesis and purification of deuterated pesticides would enhance the reliability and comparability of data across different laboratories.
In analytical chemistry, deuterated internal standards are the gold standard for quantitative analysis using mass spectrometry, as they can effectively compensate for matrix effects. nih.govnih.govlcms.cz However, the validation of analytical methods using these standards requires a standardized approach. acs.org This includes establishing clear criteria for the accuracy and precision of isotopologue measurements. Regulatory bodies, such as those in the European Union, provide guidance on the use of isotopically labeled internal standards in pesticide analysis, emphasizing the need for stable and pure compounds. europa.eu Further development and adoption of these standards globally will ensure the quality and consistency of data used for both research and regulatory decision-making.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing Fenpropimorph-d3 in laboratory settings?
- Methodological Answer : this compound synthesis typically involves deuterium labeling at specific positions (e.g., the propyl group) using deuterated reagents like D₂O or deuterated alkyl halides. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation and mass spectrometry (MS) to verify isotopic purity (>98%) . Researchers should optimize reaction conditions (e.g., temperature, solvent) to minimize isotopic exchange and byproduct formation.
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Stability testing should follow ICH guidelines Q1A(R2). Store samples at 2–8°C (as specified ) and compare degradation rates under accelerated conditions (e.g., 40°C/75% RH). Use high-performance liquid chromatography (HPLC) with UV detection to monitor degradation products. Include control samples spiked with non-deuterated Fenpropimorph to assess isotopic interference .
Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plant tissues or soil)?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is optimal. Use a C18 column and a mobile phase of 0.1% formic acid in acetonitrile/water. Calibrate with matrix-matched standards to account for ion suppression/enhancement. Validate method accuracy (spike recovery 85–115%) and precision (RSD <10%) per FDA guidelines .
Advanced Research Questions
Q. How can isotopic purity of this compound impact its utility as an internal standard in tracer studies?
- Methodological Answer : Deuterium loss due to metabolic exchange or environmental factors (e.g., pH, temperature) may skew quantification. Conduct parallel experiments with non-deuterated analogs to assess isotopic exchange rates. Use kinetic isotope effect (KIE) studies to correct for deuterium-dependent reactivity differences in biological systems .
Q. What strategies resolve contradictions in reported half-life data for this compound in environmental samples?
- Methodological Answer : Discrepancies often arise from matrix-specific degradation pathways. Perform comparative studies under controlled conditions (e.g., standardized soil pH, microbial activity). Apply multivariate statistical analysis (e.g., PCA) to isolate variables influencing degradation. Replicate conflicting studies with identical instrumentation and protocols to identify methodological biases .
Q. How can researchers mitigate cross-contamination risks when analyzing this compound alongside non-deuterated analogs?
- Methodological Answer : Implement chromatographic separation optimization (e.g., gradient elution) to resolve deuterated and non-deuterated peaks. Use high-resolution MS (HRMS) to distinguish isotopic clusters. Include blank runs and negative controls between sample batches. Validate method specificity via spike-recovery experiments in dual-analyte systems .
Methodological Frameworks for Research Design
- For Stability Studies : Use the PICOT framework (Population: this compound; Intervention: Storage conditions; Comparison: Degradation rates; Outcome: Half-life; Time: 6–12 months) to structure hypotheses .
- For Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize variables for replication studies .
Data Presentation Guidelines
- Tables : Report isotopic purity, recovery rates, and degradation kinetics in separate tables. Use footnotes to define abbreviations (e.g., RSD = relative standard deviation) .
- Figures : Plot degradation curves with error bars (SD) and annotate inflection points. Use consistent axis scales for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
